molecular formula C38H41BrN2O3 B580116 (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B CAS No. 1396968-57-2

(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B

Cat. No.: B580116
CAS No.: 1396968-57-2
M. Wt: 653.661
InChI Key: QQEWAHAEIQTOAP-MDYNBEAQSA-N
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Description

(3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B, also known as this compound, is a useful research compound. Its molecular formula is C38H41BrN2O3 and its molecular weight is 653.661. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Conformation

The compound has been studied for its crystal structure and molecular conformation. In one study, the pyrrolidine rings of a similar compound were found to adopt an envelope conformation, with the molecular conformation influenced by C—H⋯O interactions. The crystal packing was stabilized by N—H⋯Br hydrogen bonds along with other hydrogen bonding interactions, highlighting the compound's potential in crystallography and material sciences (Selvanayagam, Sridhar, & Ravikumar, 2009).

Electronic and Photophysical Properties

The compound's structure can be used in modifying electronic materials. For instance, a study involved doping PEDOT:PSS with dopamine hydrochloride, which reacts with the sulfonic acid group of PSS. This modification led to enhanced work function and conductivity, and the doped film showed improved performance in organic solar cells. This suggests that similar modifications with (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B could potentially enhance the performance of electronic materials (Zeng et al., 2020).

Synthesis of Polymerizable Molecules

The compound's structure is also relevant in the synthesis of polymerizable molecules. For instance, the [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes catalyzed by specific reagents yielded a variety of polymerizable molecules with a core structure related to that of this compound. This demonstrates the potential use of the compound in materials science and polymer chemistry (Watanabe et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B involves multiple steps including protecting group chemistry, amidation, and cyclization reactions.", "Starting Materials": [ "2-Amino-2-oxo-1,1-diphenylethane", "2,3-Dihydro-5-benzofuranol", "N,N-Dimethylformamide", "Triethylamine", "Methanol", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Protect the amine group of 2-Amino-2-oxo-1,1-diphenylethane by reacting it with acetic anhydride and pyridine to form N-acetyl-2-Amino-2-oxo-1,1-diphenylethane.", "Step 2: Protect the hydroxyl group of 2,3-Dihydro-5-benzofuranol by reacting it with acetic anhydride and pyridine to form 2,3-Dihydro-5-benzofuranyl acetate.", "Step 3: React N-acetyl-2-Amino-2-oxo-1,1-diphenylethane with 2,3-Dihydro-5-benzofuranyl acetate in the presence of N,N-Dimethylformamide and triethylamine to form the corresponding amide.", "Step 4: Deprotect the amine group by reacting the amide with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: React the hydrochloride salt with sodium hydroxide in methanol to form the corresponding free base.", "Step 6: React the free base with ethyl acetate and sodium bicarbonate to form the corresponding salt.", "Step 7: Cyclize the salt by reacting it with hydrochloric acid and diethyl ether to form (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1,1-bis[2-(2,3-dihydro-5-benzofuranyl)ethyl]pyrrolidinium B.", "Step 8: Purify the compound by recrystallization and characterization by various spectroscopic techniques." ] }

CAS No.

1396968-57-2

Molecular Formula

C38H41BrN2O3

Molecular Weight

653.661

IUPAC Name

2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide

InChI

InChI=1S/C38H40N2O3.BrH/c39-37(41)38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34-17-22-40(27-34,20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36;/h1-14,25-26,34H,15-24,27H2,(H-,39,41);1H/t34-;/m1./s1

InChI Key

QQEWAHAEIQTOAP-MDYNBEAQSA-N

SMILES

C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)CCC6=CC7=C(C=C6)OCC7.[Br-]

Synonyms

Darifenacin Impurity D

Origin of Product

United States

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